Methyl 2-chloro-4-thiazolecarboxylate
Overview
Description
Methyl 2-chloro-4-thiazolecarboxylate is an organic compound with the molecular formula C5H4ClNO2S and a molecular weight of 177.61 g/mol . It is a thiazole derivative, characterized by a thiazole ring substituted with a chlorine atom and a carboxylate ester group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-thiazolecarboxylate can be synthesized through a multi-step process starting from ethyl 2-chloropyruvate and thiourea . The synthesis involves cyclization, chlorination, and esterification reactions. The general steps are as follows:
Cyclization: Ethyl 2-chloropyruvate reacts with thiourea to form 2-chloro-4-thiazolecarboxylic acid.
Chlorination: The thiazolecarboxylic acid is then chlorinated to introduce the chlorine atom at the 2-position.
Esterification: Finally, the carboxylic acid group is esterified with methanol to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large reactors under controlled conditions. The reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The reaction temperatures and times are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4-thiazolecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Various substituted thiazole derivatives.
Hydrolysis: 2-chloro-4-thiazolecarboxylic acid.
Oxidation and Reduction: Oxidized or reduced thiazole derivatives.
Scientific Research Applications
Methyl 2-chloro-4-thiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial and fungal infections.
Industry: this compound is used in the production of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-thiazolecarboxylate depends on its specific applicationThese interactions can disrupt essential biological processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 2-bromo-4-thiazolecarboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-chloro-5-thiazolecarboxylate: Chlorine atom at the 5-position instead of the 2-position.
Ethyl 2-chloro-4-thiazolecarboxylate: Ethyl ester instead of methyl ester.
Uniqueness: Methyl 2-chloro-4-thiazolecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-chloro-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLJTHDJLAXFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428423 | |
Record name | Methyl 2-chloro-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-61-7 | |
Record name | Methyl 2-chloro-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.